Cas no 112823-41-3 (Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI))
112823-41-3 structure
Product Name:Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI)
CAS-Nr.:112823-41-3
MF:C32H36O8
MW:548.623450279236
CID:208716
PubChem ID:163006036
Update Time:2025-04-19
Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI)
- Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9'
- Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R
- (-)-Artanomaloide
- Artanomaloide
- Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,[3'aS-[3'aa,6'a,6'ab,9'b,9'aa,9'bb,10'S*(3aS*,4R*,9aR*,9bS*)]]-
- 112823-41-3
- AKOS040763334
- F94166
- 8-acetylarteminolide
- (-)-8-Acetylarteminolide
-
- Inchi: 1S/C32H36O8/c1-14-11-19(34)21-15(2)12-20(38-17(4)33)23-25(22(14)21)40-28(36)32(23)13-31-10-9-29(32,5)26(31)24-18(7-8-30(31,6)37)16(3)27(35)39-24/h9-11,18,20,22-26,37H,3,7-8,12-13H2,1-2,4-6H3/t18-,20-,22-,23+,24-,25+,26-,29-,30+,31+,32-/m0/s1
- InChI-Schlüssel: QRRHSLGZWSABSR-XTIPOATKSA-N
- Lächelt: O1C([C@@]2([C@@H]3[C@H](CC(C)=C4C(C=C(C)[C@@H]4[C@@H]13)=O)OC(C)=O)C[C@]13C=C[C@@]2(C)[C@@H]1[C@@H]1[C@H](C(=C)C(=O)O1)CC[C@@]3(C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 548.24101810g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 2
- Komplexität: 1420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 116Ų
Experimentelle Eigenschaften
- PSA: 52.54
Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6286-5 mg |
Artanomaloide |
112823-41-3 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
| TargetMol Chemicals | TN6286-1 mL * 10 mM (in DMSO) |
Artanomaloide |
112823-41-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
| TargetMol Chemicals | TN6286-5mg |
Artanomaloide |
112823-41-3 | 5mg |
¥ 4890 | 2024-07-20 | ||
| TargetMol Chemicals | TN6286-1 ml * 10 mm |
Artanomaloide |
112823-41-3 | 1 ml * 10 mm |
¥ 7430 | 2024-07-20 |
Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI) Verwandte Literatur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
112823-41-3 (Spiro[azuleno[4,5-b]furan-3(2H),10'-[4H-6a,9]ethanoazuleno[4,5-b]furan]-2,2',7(3'H,3aH)-trione,4-(acetyloxy)-3'a,4,5,5',6',9',9a,9'a,9b,9'b-decahydro-6'-hydroxy-6,6',9,9'-tetramethyl-3'-methylene-,(3R,3aR,3'aS,4S,6'R,6'aS,9'S,9aS,9'aS,9bR,9'bS)- (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz